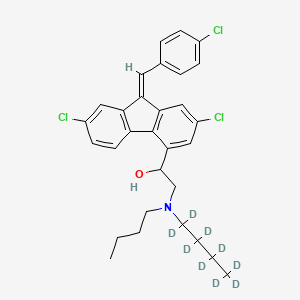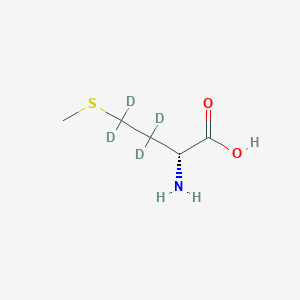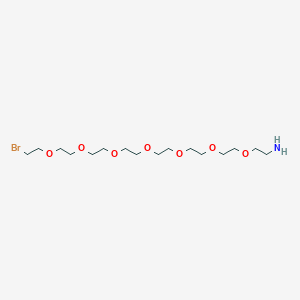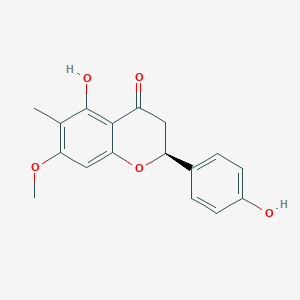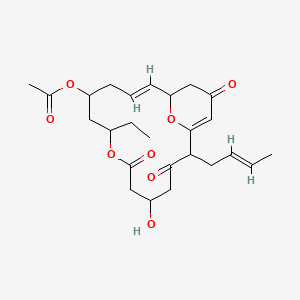
Ellipyrone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ellipyrone A is a γ-pyrone enclosed macrocyclic polyketide isolated from the marine cuttlefish, Sepia elliptica . This compound has garnered significant attention due to its potent inhibitory activity against dipeptidyl peptidase-4, an enzyme involved in the regulation of glucose metabolism . This compound also exhibits anti-glycolytic effects on α-glucosidase and α-amylase, making it a promising candidate for the treatment of hyperglycemia-associated ailments .
Métodos De Preparación
Análisis De Reacciones Químicas
Ellipyrone A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ellipyrone A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying γ-pyrone enclosed macrocyclic polyketides.
Industry: Potentially used as a pharmaco-active food supplement against hyperglycemia-associated ailments.
Mecanismo De Acción
Ellipyrone A exerts its effects by inhibiting dipeptidyl peptidase-4, an enzyme that catalyzes the deactivation of incretin hormones such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 . These hormones play a crucial role in the release of insulin from pancreatic beta cells and the production of glucagon, thereby regulating postprandial hyperglycemia . The compound’s inhibitory activity is attributed to its structural descriptors, including a topological surface area of 116.2 and a permissible hydrophobic criterion (n-octanol-water partition ratio of 0.37) .
Comparación Con Compuestos Similares
Ellipyrone A is compared with other similar compounds, such as Ellipyrone B, which is also isolated from Sepia elliptica . While both compounds exhibit inhibitory activity against dipeptidyl peptidase-4, this compound shows greater inhibition potential (IC50 = 0.35 mM) compared to Ellipyrone B (IC50 = 0.48 mM) . This difference is attributed to the additional ester group in the side branching of this compound, which enhances its interaction with the active binding sites of dipeptidyl peptidase-4 .
Other similar compounds include various γ-pyrone enclosed macrocyclic polyketides that exhibit similar biological activities but differ in their structural features and inhibitory potentials .
Propiedades
Fórmula molecular |
C25H34O8 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
[(2E)-14-[(E)-but-2-enyl]-7-ethyl-11-hydroxy-9,13,17-trioxo-8,19-dioxabicyclo[13.3.1]nonadeca-2,15-dien-5-yl] acetate |
InChI |
InChI=1S/C25H34O8/c1-4-6-10-22-23(29)12-18(28)14-25(30)33-19(5-2)15-21(31-16(3)26)9-7-8-20-11-17(27)13-24(22)32-20/h4,6-8,13,18-22,28H,5,9-12,14-15H2,1-3H3/b6-4+,8-7+ |
Clave InChI |
DFVLAHWOWLNRLP-GFGVWQOPSA-N |
SMILES isomérico |
CCC1CC(C/C=C/C2CC(=O)C=C(O2)C(C(=O)CC(CC(=O)O1)O)C/C=C/C)OC(=O)C |
SMILES canónico |
CCC1CC(CC=CC2CC(=O)C=C(O2)C(C(=O)CC(CC(=O)O1)O)CC=CC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


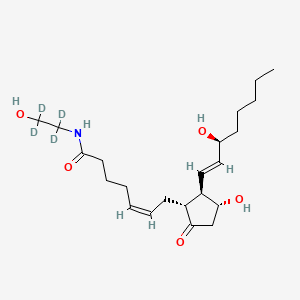
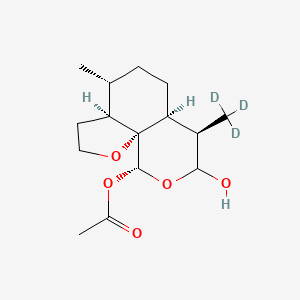
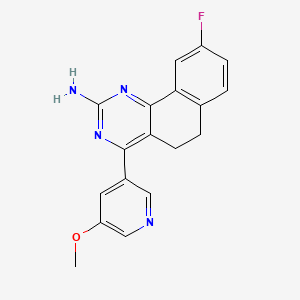
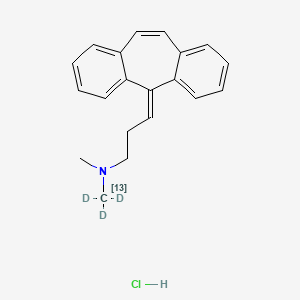
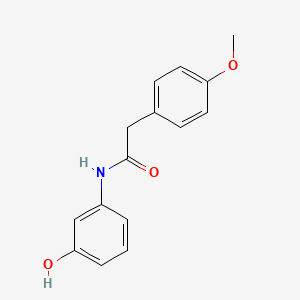

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)
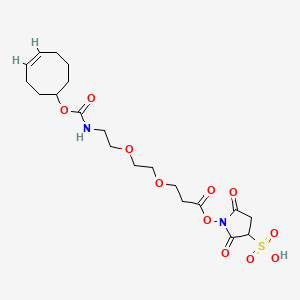
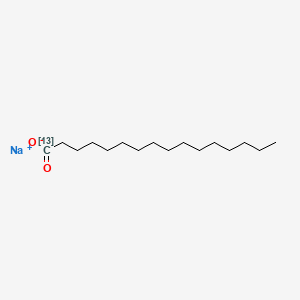
![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)
